molecular formula C18H25N5O4S B12159164 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B12159164
M. Wt: 407.5 g/mol
InChI Key: KKIKIFOMUURRLG-UHFFFAOYSA-N
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Description

4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a pyridazinone ring, and a piperazine sulfonamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the methoxyphenyl derivative, followed by the formation of the pyridazinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cell surface receptors, triggering signaling pathways that result in cellular responses.

Properties

Molecular Formula

C18H25N5O4S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H25N5O4S/c1-20(2)28(25,26)22-11-9-21(10-12-22)14-23-18(24)8-7-17(19-23)15-5-4-6-16(13-15)27-3/h4-8,13H,9-12,14H2,1-3H3

InChI Key

KKIKIFOMUURRLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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